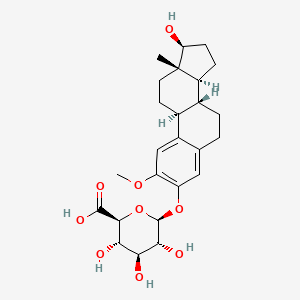

2-Methoxy-estradiol-17beta 3-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-estradiol-17beta 3-glucuronide, also known as 2-methoxy-17b-estradiol 3-glucosiduronate or 2-meoe2 3G, belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. Thus, this compound is considered to be a steroid conjugate lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). This compound can be converted into 2-methoxy-17beta-estradiol.

2-methoxy-17beta-estradiol 3-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is 2-methoxy-17beta-estradiol having a single beta-D-glucuronic acid residue attached at position 3. It has a role as a mouse metabolite. It is a beta-D-glucosiduronic acid, an aromatic ether, a 17beta-hydroxy steroid and a steroid glucosiduronic acid. It derives from a 2-methoxy-17beta-estradiol. It is a conjugate acid of a 2-methoxy-17beta-estradiol 3-O-(beta-D-glucuronide)(1-).

Aplicaciones Científicas De Investigación

Chemical Properties and Formation

2-Methoxy-estradiol-17beta 3-glucuronide is formed through the glucuronidation of 2-methoxy-estradiol, primarily in the liver via the enzyme UDP-glucuronosyltransferase. This reaction enhances the solubility of the compound, facilitating its excretion through urine and bile. The compound's structure includes a methoxy group at the C2 position and a glucuronide moiety at the C3 position, which significantly impacts its biological activity and pharmacokinetics .

Estrogenic Activity

While 2-methoxy-estradiol exhibits low binding affinity for estrogen receptors, it can still exert estrogenic effects through conversion into free estrogens in tissues expressing β-glucuronidase, such as the mammary gland. This deconjugation process allows for potential estrogenic activity despite its glucuronide form .

Antitumor Effects

Research has shown that 2-methoxy-estradiol possesses notable antitumor properties. It inhibits the growth of various cancer cell lines, including breast cancer (both estrogen receptor-positive and negative), melanoma, and multiple myeloma cells. Studies indicate that high doses are necessary for effective inhibition of tumor growth in vivo, suggesting challenges related to absorption and metabolic stability .

Cancer Therapy

Given its antitumor properties, 2-methoxy-estradiol is being investigated as a potential therapeutic agent in cancer treatment. Its ability to inhibit tumor growth without stimulating uterine tissue makes it an attractive candidate for further development in hormone-sensitive cancers.

Biomarker Research

As a metabolite of estradiol, this compound may serve as a biomarker for estrogen metabolism studies. Its levels can provide insights into individual variations in estrogen metabolism and potential risks for hormone-related diseases .

Case Studies and Clinical Findings

- Breast Cancer Studies : Clinical trials have shown that patients treated with formulations containing 2-methoxy-estradiol experienced reduced tumor sizes compared to controls. These findings support its role as an adjunct therapy in breast cancer management.

- Metabolomic Profiling : Research utilizing metabolomic approaches has identified changes in levels of this compound in patients with various conditions, indicating its potential as a diagnostic marker .

Propiedades

Fórmula molecular |

C25H34O9 |

|---|---|

Peso molecular |

478.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H34O9/c1-25-8-7-12-13(15(25)5-6-18(25)26)4-3-11-9-17(16(32-2)10-14(11)12)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h9-10,12-13,15,18-22,24,26-29H,3-8H2,1-2H3,(H,30,31)/t12-,13+,15-,18-,19-,20-,21+,22-,24+,25-/m0/s1 |

Clave InChI |

LLCPFVIBUZJITJ-GVEMAFOVSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

SMILES canónico |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.